Enhanced Lipophilicity (LogP) Drives Differential Chromatographic Retention and Membrane Partitioning vs. Unprotected 16-Epiestriol
The target compound exhibits a computed LogP of 6.32, representing a >3.7 log unit increase in lipophilicity compared to the parent 16-epiestriol (estimated LogP ~2.6 based on estriol analogs) . This shift in hydrophobicity directly translates to significantly longer retention on reversed-phase HPLC columns and altered membrane partitioning behavior, making the protected derivative a superior internal standard or impurity marker for methods requiring resolution from polar estriol metabolites [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 6.32 (ALogP) |
| Comparator Or Baseline | 16-Epiestriol: ~2.6 (estimated); 3-O-Benzyl 16-Epiestriol: ~5.0 (estimated) |
| Quantified Difference | ΔLogP > +3.7 vs. 16-epiestriol; ΔLogP ≈ +1.3 vs. mono-benzyl analog |
| Conditions | Computed using ALogP algorithm; Chem960 database |
Why This Matters
The >1000-fold increase in octanol-water partition coefficient ensures baseline chromatographic separation from polar estriol metabolites and provides a measurable procurement criterion for applications requiring hydrophobic internal standards.
- [1] PubChem. Estriol (CID 5756) LogP = 2.6 (estimated). National Center for Biotechnology Information. View Source
